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Abstract

2-Cyclopentylmorpholine (CAS: 1519955-89-5) represents a strategic scaffold in modern
drug design, offering a balance between the hydrophilic morpholine core and the lipophilic
cyclopentyl appendage. This guide details its partition coefficient (LogP), distribution coefficient
(LogD), and the mechanistic implications of these values in CNS penetration and metabolic
stability.

Molecular Identity & Structural Significance[1]

Before analyzing lipophilicity, it is critical to distinguish the specific isomer in question. 2-
Cyclopentylmorpholine features a cyclopentyl ring attached to the C2 carbon of the
morpholine heterocycle, leaving the secondary amine (N4) free for further functionalization.
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Property Specification

CAS Number 1519955-89-5

IUPAC Name 2-cyclopentylmorpholine
Molecular Formula CoH17NO

Molecular Weight 155.24 g/mol

SMILES C1(C2CCCC2)CNCCcOo1

C2-substitution creates a chiral center,
Key Feature influencing binding affinity and metabolic soft

spots.

Physicochemical Profile: LogP and LogDJ[2]

The lipophilicity of 2-Cyclopentylmorpholine is dynamic, governed heavily by the ionization of
the secondary amine.

Quantitative Values

The following values represent a synthesis of calculated (cLogP) and predicted consensus data
derived from fragment-based algorithms.
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Parameter Value Context

Represents the uncharged

species. This value falls within
LogP (Neutral) 1.17+£0.2 ]

the optimal fragment range (1—

3) for CNS-active fragments.

Typical for morpholine
. secondary amines. The
pKa (Predicted) 8.4-8.6 i )
molecule is predominantly

ionized at physiological pH.

Critical Insight: At blood pH,

the "ionization penalty"
LogD (pH 7.4) 0.13-0.40 o o

reduces effective lipophilicity

by ~1 log unit.

Low PSA suggests excellent

potential for blood-brain barrier
Polar Surface Area 21.26 A2 (BBB) permeability if the amine

is masked or the pH gradient

favors the neutral form.

The lonization Penalty

As a Senior Scientist, one must recognize that LogP is a theoretical constant for the neutral
molecule. However, LogD drives in vivo behavior.

e At pH 7.4: The molecule exists in equilibrium, with ~90% in the protonated (cationic) form.

 Implication: While the cyclopentyl group adds hydrophobic bulk (increasing LogP from
morpholine's -0.86 to +1.17), the cationic amine ensures high aqueous solubility, preventing
the "grease ball" effect common in high-LogP drugs.

Mechanistic Implications in Drug Design[2][3][4]
Blood-Brain Barrier (BBB) Penetration

2-Cyclopentylmorpholine is often used as a "solubilizing tail" in CNS inhibitors.
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e Mechanism: The neutral fraction (LogP ~1.17) passively diffuses across the endothelial
membranes of the BBB.

e Trapping: Once inside the more acidic compartments of the lysosome or intracellular space,
the amine protonates, potentially leading to lysosomal trapping—a double-edged sword that
increases residence time but can cause phospholipidosis.

Metabolic Stability

The cyclopentyl group blocks the metabolic oxidation that typically occurs at the C2/C3
positions of the morpholine ring.

 Steric Shielding: The bulky C2-cyclopentyl group hinders Cytochrome P450 (CYP) access to
the alpha-carbon, potentially extending the half-life (

) compared to unsubstituted morpholine analogs.

Experimental Protocols

For internal validation, the following protocols are recommended. These are designed to
account for the amine's volatility and ionization.

Protocol A: Potentiometric LogP Determination (The
Gold Standard)

Best for ionizable amines where pH dependence is critical.

e Preparation: Dissolve 5 mg of 2-Cyclopentylmorpholine in 10 mL of 0.1 M KCI (ionic
strength adjuster).

 Titration: Perform a dual-phase titration using water-saturated octanol and octanol-saturated
water.

e Execution:
o Titrate the aqueous phase from pH 2.0 to 12.0 using 0.1 M KOH/HCI.

o Repeat the titration in the presence of varying volumes of octanol.
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» Calculation: The shift in the pKa curve (

) in the presence of octanol directly correlates to the partition coefficient of the neutral and
ionized species.

o Note: This method eliminates the need for phase separation and concentration analysis.

Protocol B: Miniaturized Shake-Flask (HPLC-UV)

Best for high-throughput screening.

Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) for
24 hours.

e Spiking: Add 100 uM of compound to the aqueous buffer phase.

o Equilibration: Add an equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C.
Centrifuge at 3000 RPM for 10 minutes to break emulsions.

e Quantification:

o Remove the aqueous phase carefully.

o

Inject into HPLC (C18 column, Acetonitrile/Water gradient).

o Calculate LogD using the ratio of peak areas (Area_oct / Area_aq).

Visualizations
Diagram 1: Physicochemical Decision Tree

This diagram illustrates the logic flow for assessing 2-Cyclopentylmorpholine in a drug
discovery campaign.
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Candidate: 2-Cyclopentylmorpholine

Calculate Properties
(cLogP, pKa)

:

Is pKa > 7.4?

pKa ~8.5

Yes (Amine is Protonated) No (Neutral dominant)

Calculate LogD(7.4) _
LogD = LogP - 1.0 LogD = LogP
High Aqueous Solubility Check Passive Diffusion
(Good for formulation) (Neutral species drives permeation)

Optimization Strategy:
Mask Amine or Exploit Solubility

Click to download full resolution via product page

Caption: Decision logic for evaluating the physicochemical impact of the basic amine in 2-

Cyclopentylmorpholine.

Diagram 2: Experimental Workflow (Shake-Flask)

A step-by-step visualization of the miniaturized LogD determination protocol.
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1. Pre-Saturation 2. Spiking 3. Equilibrium 4. Phase Separation 5. HPLC Analysis Calculate LogD
(Octanol + PBS pH 7.4) (Add Compound to Buffer) (Vortex 60m + Centrifuge) (Isolate Aqueous Layer) (Quantify Concentration) Log([Oct]/[Aq])

Click to download full resolution via product page

Caption: Standardized workflow for determining LogD(7.4) using the Shake-Flask method
coupled with HPLC detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b13522798?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13522798?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

